Lipophilicity Differentiation: N1-Propyl Confers a 2-Fold Higher LogP vs. N1-Methyl and N1-Unsubstituted Analogs
The N1-propyl substitution on ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate yields a computed partition coefficient (XLogP3-AA) of 1.5, approximately 2-fold higher than the N1-methyl analog (XLogP = 0.76) and 2.5-fold higher than the N1-unsubstituted parent (XLogP = 0.6) [1]. This quantified lipophilicity increase directly results from the additional methylene units in the propyl chain and is a critical parameter for medicinal chemists optimizing blood–brain barrier penetration, cellular permeability, or metabolic stability of lead candidates derived from this scaffold [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (PubChem); LogP = 1.55 (ChemSpace) |
| Comparator Or Baseline | N1-methyl analog (CAS 31037-02-2): LogP = 0.76; N1-unsubstituted analog (CAS 6994-25-8): XLogP = 0.6; N1-ethyl analog (CAS 90641-65-9): LogP = 0.76 |
| Quantified Difference | ΔLogP = +0.74 to +0.9 vs. methyl/ethyl analogs; ΔLogP = +0.9 to +0.95 vs. unsubstituted parent |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm) and ChemSpace databases; cross-referenced with ChemSpider ACD/LogP values. |
Why This Matters
A 2- to 2.5-fold higher LogP means that derivatives built from this scaffold will inherently favor membrane partitioning and CNS penetration over those derived from the methyl or unsubstituted analogs, making this compound the preferred starting material when increased lipophilicity is desired without introducing additional ring substituents.
- [1] PubChem. Ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate, CID 61266093. Computed Properties: XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/61266093 (accessed 2026-05-13). View Source
